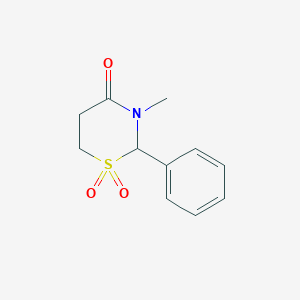

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide

Description

Properties

CAS No. |

92368-02-0 |

|---|---|

Molecular Formula |

C11H13NO3S |

Molecular Weight |

239.29 g/mol |

IUPAC Name |

3-methyl-1,1-dioxo-2-phenyl-1,3-thiazinan-4-one |

InChI |

InChI=1S/C11H13NO3S/c1-12-10(13)7-8-16(14,15)11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

InChI Key |

BDSCBDCAOUAKIO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization of N-acryloylthioureas, reducing reaction times from hours to minutes. For example:

- Reactants : Methacryloyl thiourea

- Conditions : 150 W, 120°C, 10 minutes

- Yield : 56–90% for 1,3-thiazinane-4-one derivatives.

Multi-Component Reactions

Green synthesis methods using PEG-400 as a solvent and ceric ammonium nitrate (CAN) as a catalyst enable one-pot formation of thiazinones:

- Reactants : Acetophenone, benzaldehyde, thiourea

- Conditions : 45°C, 2 hours

- Yield : 70–85%.

Critical Analysis of Methodologies

- Condensation-Oxidation : Most reliable for scalability, but requires strict temperature control to minimize by-products.

- Microwave Methods : Efficient for rapid synthesis but limited to small-scale applications.

- Green Chemistry : PEG-based systems reduce environmental impact but face challenges in product isolation.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The compound is synthesized via condensation reactions between thiourea derivatives and carbonyl-containing precursors. A typical pathway involves:

-

Thiourea reacting with α,β-unsaturated esters or ketones under acidic or basic conditions to form intermediates like β-hydroxy thioureas.

-

Subsequent cyclization via elimination of water or ammonia, yielding the thiazinane ring .

Example synthesis :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 3-Chloropropionyl chloride + 2,4-dimethylaniline | Toluene/acetone, reflux | (Z)-2-[(2,4-dimethylphenyl)imino]-1,3-thiazinan-4-one | 52–90% |

Oxidation Reactions

The sulfone group in the compound originates from oxidation of sulfide precursors using agents like KMnO₄ or urea-hydrogen peroxide (UHP):

-

Thiazinan-4-one sulfides (e.g., 79 ) oxidize to sulfones (e.g., 80 ) in high yields (27–95%) .

-

Oxidation enhances biological activity, as seen in muscle relaxants like chlormezanone .

Oxidation conditions :

| Substrate | Oxidant | Product | Yield |

|---|---|---|---|

| 1,3-Thiazinan-4-one sulfide | KMnO₄ | 1,3-Thiazinan-4-one 1,1-dioxide | 27–95% |

Ring-Opening and Functionalization

The thiazinane ring undergoes nucleophilic attack at the lactam carbonyl or sulfone groups:

-

Hydrolysis : Basic or acidic conditions cleave the lactam to form carboxylic acid derivatives.

-

Aminolysis : Reaction with amines generates substituted thioureas or β-enamino esters .

Notable example :

-

Treatment of N-tosyldiazoketamine (42 ) with Rh₂(OAc)₄ or p-TsOH yields α-phenyl-β-enamino esters (43a/b ) via carbene intermediates .

Coupling and Arylation Reactions

The phenyl group participates in palladium-catalyzed cross-couplings :

Reaction table :

| Catalyst | Substrate | Product | Conditions | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Biaryl thiazinanone (125a/b ) | Biaryl thiazinanone (126 ) | Microwave, K₂CO₃, acetone/toluene/water | Not specified |

Solid-State Reactivity and Crystallography

Crystal structures reveal a screw-boat or envelope conformation of the thiazinane ring, influencing reactivity:

-

Substituents on C-2 and C-3 (e.g., phenyl groups) adopt dihedral angles of 50–60°, affecting steric interactions .

-

Intermolecular C–H⋯O hydrogen bonds stabilize the lattice but do not hinder π–π stacking in derivatives .

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s bioactivity (e.g., antibacterial effects) stems from:

Scientific Research Applications

Biological Activities

Research has shown that derivatives of Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide exhibit various biological activities, including:

- Antifungal Activity: Compounds with similar structures have demonstrated significant antifungal properties against various strains of fungi .

- Antimicrobial Properties: Studies indicate that thiazine derivatives possess antibacterial effects, particularly against gram-positive bacteria .

- Anticancer Potential: The compound's ability to interact with biological targets suggests potential applications in cancer therapy .

Case Study 1: Antifungal Activity Evaluation

A series of thiazine derivatives were synthesized and tested for antifungal activity against Candida species. The results indicated that certain derivatives exhibited EC50 values significantly lower than standard antifungal agents, suggesting enhanced efficacy .

Case Study 2: Anticancer Screening

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HCT116, MCF7). The findings revealed dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Chlormezanone (2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-dioxide)

Key Differences :

Dichlormezanone (2-(3,4-Dichlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-dioxide)

Key Differences :

- Substituent : A 3,4-dichlorophenyl group at position 2.

- Molecular Formula: C₁₁H₁₁Cl₂NO₃S.

- Pharmacology: Enhanced muscle relaxant activity compared to Chlormezanone, attributed to increased lipophilicity from additional chlorine substitution .

- Regulatory Status : Listed under international pharmaceutical classifications (e.g., WHO ATC) .

Quinazolinone Derivatives (e.g., 2-Fluoromethyl-3-o-tolyl-6-amino-4(3H)-quinazolinone)

Structural Contrast :

- Replaces the thiazinone ring with a quinazolinone core.

- Pharmacology: Demonstrates 8–10× greater muscle relaxant activity than Chlormezanone, highlighting the impact of heterocycle modification on potency .

Data Table: Comparative Overview

Biological Activity

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide, a member of the thiazine family, is characterized by its unique five-membered ring structure containing sulfur and nitrogen. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The thiazine scaffold is known for its ability to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 239.29 g/mol. The compound's structure includes a tetrahydro derivative of the thiazine ring, which enhances its lipophilicity and potential pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO3S |

| Molecular Weight | 239.29 g/mol |

| Boiling Point | 391.5 °C |

| Density | 1.166 g/cm³ |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of thiazines possess notable antimicrobial properties. For instance, compounds similar to Tetrahydro-3-methyl-2-phenyl have demonstrated effectiveness against various bacterial strains and fungi, including Aspergillus niger and Aspergillus fumigatus . The compound's ability to inhibit microbial growth suggests its potential as an antimicrobial agent.

2. Anticancer Properties

Tetrahydro derivatives have been associated with anticancer activities through mechanisms such as DNA cleavage and inhibition of tumor cell proliferation. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer therapy .

3. Neuroprotective Effects

Some studies suggest that thiazine derivatives may possess neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can potentially lead to increased levels of neurotransmitters such as serotonin and dopamine, providing therapeutic benefits in neurodegenerative diseases .

4. Anti-inflammatory Activity

The anti-inflammatory potential of thiazine compounds has been documented in various studies. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, indicating their use in treating inflammatory conditions .

Case Studies

Several case studies highlight the biological activity of Tetrahydro-3-methyl-2-phenyl derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazine derivatives against common pathogens. The results showed that Tetrahydro derivatives exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting their potential application in treating bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that Tetrahydro derivatives could reduce cell viability significantly at low concentrations (IC50 values ranging from 10 to 30 µM). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Q & A

Q. What are the established synthetic routes for Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide, and how can reaction conditions be optimized for academic-scale synthesis?

Answer: The compound is synthesized via multi-step reactions starting from thietane derivatives. A common method involves catalytic oxidation using tungsten trioxide (WO₃·H₂O) and hydrogen peroxide under alkaline conditions (pH 11.5) at 0–10°C, followed by selective chlorination with Cl₂ under UV irradiation . Optimization strategies include:

Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound and its derivatives?

Answer:

- X-ray crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for small-molecule refinement. High-resolution data (>1.0 Å) are critical for resolving the sulfone group geometry and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify methyl (δ 1.2–1.5 ppm) and phenyl (δ 7.2–7.8 ppm) protons. 2D NMR (COSY, HSQC) clarifies coupling patterns .

- IR spectroscopy : Confirm sulfone groups via S=O stretching vibrations (1150–1350 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to validate them?

Answer:

- Anxiolytic activity : In vitro GABA receptor binding assays (IC₅₀ values) and rodent models (elevated plus maze) .

- Muscle relaxant effects : Rotarod tests in mice to assess motor coordination .

- Cellular toxicity : MTT assays to evaluate IC₅₀ in human cell lines (e.g., HepG2) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing substituted derivatives (e.g., 3-chloro or 3-iodo analogs)?

Answer:

- Halogenation control : Use UV irradiation with Cl₂ or NaI in acetone to target the 3-position. Radical initiators (e.g., benzoyl peroxide) improve selectivity .

- Grignard reactions : Optimize stoichiometry and solvent (e.g., THF vs. Et₂O) to direct nucleophilic attack. Evidence suggests sulfone conjugation influences reactivity .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide regioselectivity .

Q. What computational tools and databases are recommended for predicting the compound’s reactivity or pharmacological profile?

Answer:

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be systematically resolved?

Answer:

- Assay standardization : Normalize protocols for cell lines, incubation times, and controls.

- Data meta-analysis : Use tools like RevMan to aggregate results from PubChem and ECHA datasets .

- Structural analogs : Compare substituent effects (e.g., para-chloro vs. methoxy groups) to isolate activity trends .

Q. What strategies optimize enantioselective synthesis of the compound’s stereoisomers?

Answer:

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s salen complexes for asymmetric hydrogenation .

- Chromatographic resolution : Chiral HPLC (Chiralpak AD-H column) with hexane/ethanol gradients .

- Crystallization-induced asymmetric transformation : Seed crystals of desired enantiomer to shift equilibrium .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) modulate biological activity?

Answer:

- Electron-withdrawing groups (e.g., -NO₂) : Enhance binding to hydrophobic pockets in GABA receptors (↑ potency) .

- Electron-donating groups (e.g., -OCH₃) : Improve solubility (logP reduction) but may reduce CNS penetration .

- QSAR modeling : Use partial least squares (PLS) regression to correlate Hammett σ values with IC₅₀ .

Q. What advanced analytical methods are used to study the compound’s stability under physiological conditions?

Answer:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Answer:

- Scaffold hopping : Replace the thiazinone ring with isothiazolidine dioxide; evaluate via molecular docking .

- Bioisosteric substitution : Swap sulfone with phosphonate groups to modulate polarity .

- Fragment-based design : Use X-ray co-crystallography to identify key binding motifs (e.g., hydrogen bonds to Arg residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.